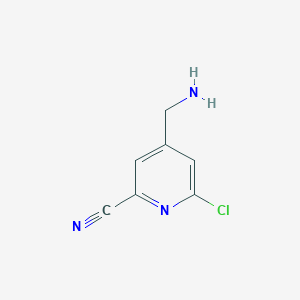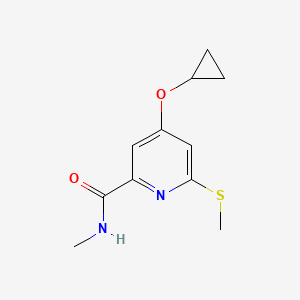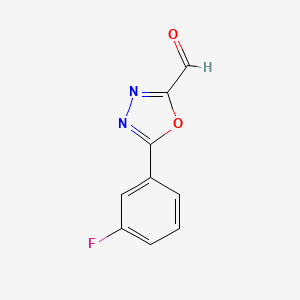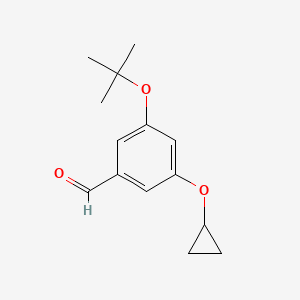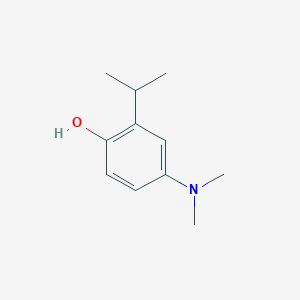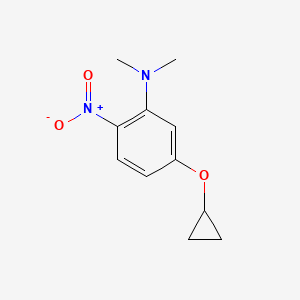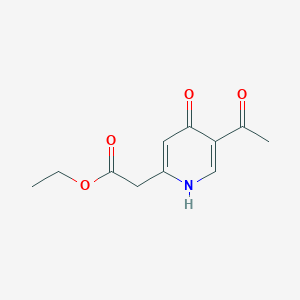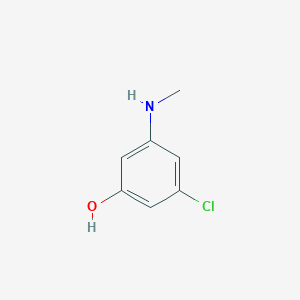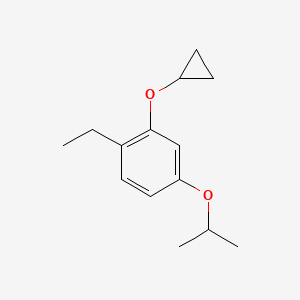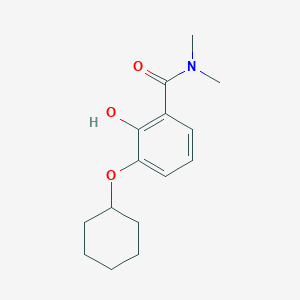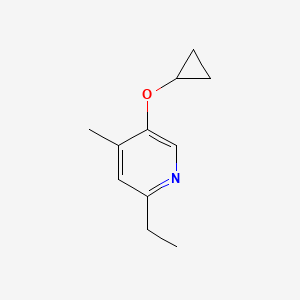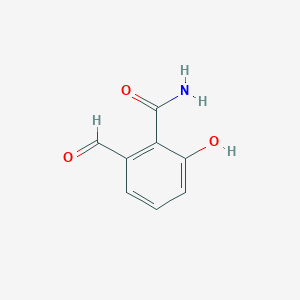
2-Formyl-6-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-hydroxybenzamide is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the second position and a hydroxyl group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-hydroxybenzamide can be achieved through several methods. One common approach involves the formylation of 6-hydroxybenzamide using formylating agents such as formic acid or formic anhydride under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Carboxy-6-hydroxybenzamide.
Reduction: 2-Hydroxymethyl-6-hydroxybenzamide.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-Formyl-6-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Formyl-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
2-Formyl-6-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 2-Formyl-6-hydroxybenzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both formyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-formyl-6-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)7-5(4-10)2-1-3-6(7)11/h1-4,11H,(H2,9,12) |
Clé InChI |
LWYXNIUXLVPQMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


